Cas no 83514-22-1 (2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride)

2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride structure
83514-22-1 structure
Productnaam:2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride
CAS-nummer:83514-22-1
MF:C19H23NO.C8H10N4O2.C9H8O4.C10H13NO2.HCl
MW:871.416700000001
CID:725356
PubChem ID:6441964

2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

    • Midol
    • 1,3,7-trimethylpurine-2,6-dione
    • 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol
    • 2-acetyloxybenzoic acid
    • hydrochloride
    • N-(4-ethoxyphenyl)acetamide
    • 2-Acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride
    • Benzoic acid, 2-(acetyloxy)-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione, N-(4-ethoxyphenyl)acetamide and alpha-(1-(methyl(3-phenyl-2-propenyl)amino)ethyl)benzenemethanol hydrochloride
    • 83514-22-1
    • 2-acetyloxybenzoic acid; 2-(cinnamyl-methyl-amino)-1-phenyl-propan-1-ol; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione; hydrochloride
    • Inchi: InChI=1S/C19H23NO.C10H13NO2.C9H8O4.C8H10N4O2.ClH/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h3-14,16,19,21H,15H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;1H/b12-9+;;;;
    • InChI-sleutel: GXVYKGFDXIZMAF-CAKSNXNRSA-N
    • LACHT: CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl

Berekende eigenschappen

  • Exacte massa: 870.371905
  • Monoisotopische massa: 870.371905
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 62
  • Aantal draaibare bindingen: 12
  • Complexiteit: 970
  • Aantal covalent gebonden eenheden: 5
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 184

Experimentele eigenschappen

  • Kookpunt: 431.5°C at 760 mmHg
  • Vlampunt: 165.9°C
Aanbevolen leveranciers
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd